Azidopyrimidine
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Overview
Description
Azidopyrimidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic organic compound that contains a pyrimidine ring and an azide group. Azidopyrimidine has been extensively studied for its diverse range of applications, including in the fields of medicinal chemistry, biochemistry, and materials science.
Mechanism Of Action
The mechanism of action of azidopyrimidine is dependent on its specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. In biochemistry, it is used as a tool for labeling biomolecules and for studying protein-protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Biochemical And Physiological Effects
Azidopyrimidine has been shown to have various biochemical and physiological effects depending on its specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. In biochemistry, it is used as a tool for labeling biomolecules and for studying protein-protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Advantages And Limitations For Lab Experiments
Azidopyrimidine has several advantages and limitations for lab experiments. One advantage is its versatility and potential applications in various scientific fields. Another advantage is its relatively simple synthesis method. However, one limitation is its potential toxicity and safety concerns, which must be carefully considered when working with this compound.
Future Directions
There are several future directions for the study of azidopyrimidine. In medicinal chemistry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In biochemistry, further research is needed to explore its potential applications as a tool for studying protein-protein interactions and for labeling biomolecules. In materials science, further research is needed to explore its potential applications in the development of new materials with unique properties.
In conclusion, azidopyrimidine is a versatile and unique compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its diverse range of applications. Further research is needed to explore its potential as a drug candidate, as a tool for studying protein-protein interactions, and in the development of new materials with unique properties.
Synthesis Methods
The synthesis of azidopyrimidine can be achieved through various methods, including the reaction of pyrimidine with sodium azide or the reaction of 2,4-dichloropyrimidine with sodium azide. The latter method is more commonly used and involves the reaction of 2,4-dichloropyrimidine with sodium azide in the presence of a catalyst such as copper (I) iodide.
Scientific Research Applications
Azidopyrimidine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and bacterial infections. In biochemistry, it has been used as a tool for studying protein-protein interactions and for labeling biomolecules. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
properties
CAS RN |
10597-58-7 |
---|---|
Product Name |
Azidopyrimidine |
Molecular Formula |
C14H16N6O |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-azido-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16N6O/c1-2-21-9-8-11-12(10-6-4-3-5-7-10)17-14(15)18-13(11)19-20-16/h3-7H,2,8-9H2,1H3,(H2,15,17,18) |
InChI Key |
PTJCLAIGBFSXGG-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |
Canonical SMILES |
CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |
Other CAS RN |
10597-58-7 |
synonyms |
azidopyrimidine SC-16102 |
Origin of Product |
United States |
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